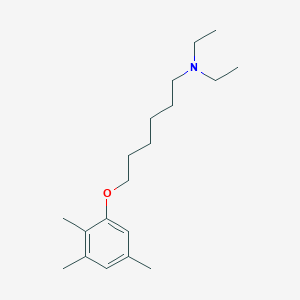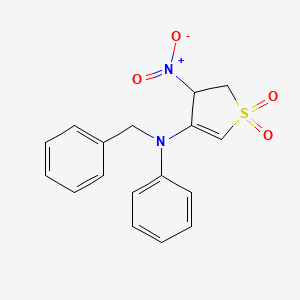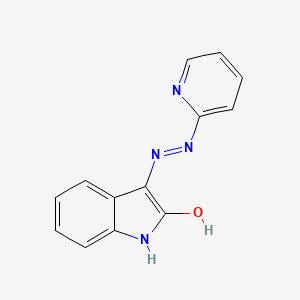![molecular formula C20H26O3 B5157177 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene, commonly known as 'TMB' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a colorless liquid that is soluble in organic solvents and has a molecular weight of 338.46 g/mol.
Wirkmechanismus
The mechanism of action of TMB is not fully understood, but it is believed to interact with cellular membranes and alter their structure. TMB has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS). TMB has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
TMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TMB can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and increase the production of ROS. TMB has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMB in lab experiments is its ability to form micelles in aqueous solutions, which makes it an ideal candidate for drug delivery systems. TMB is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using TMB in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on TMB. One area of focus could be the development of novel materials using TMB as a building block. Another area of focus could be the investigation of TMB's potential as an imaging agent in MRI. Additionally, further research could be conducted on TMB's anti-cancer properties and its potential as a drug delivery system.
Synthesemethoden
TMB can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropyltrimethoxysilane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,3,5-trimethylbenzyl chloride in the presence of a catalyst such as palladium on carbon. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
TMB has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedical research. In organic electronics, TMB has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). TMB has also been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and fluorescence.
In biomedical research, TMB has been studied for its potential as a drug delivery system due to its ability to form micelles in aqueous solutions. TMB has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, TMB has been studied for its potential as an imaging agent in magnetic resonance imaging (MRI) due to its high relaxivity.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14-7-8-18(20(12-14)21-5)22-9-6-10-23-19-13-15(2)11-16(3)17(19)4/h7-8,11-13H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBJLGZZKCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
